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Compound of Interest

Compound Name: 4-Bromo-3,5-diethoxybenzoic acid

Cat. No.: B8802484

Get Quote

Executive Summary & Chemical Context
4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a functionalized aromatic scaffold

characterized by a carboxylic acid head group, a heavy halogen atom (Bromine) at the para

position, and two ethoxy chains at the meta positions.

Role: Key building block for urea-based LPA1 receptor antagonists.

Structural Significance: The molecule combines strong hydrogen-bonding donors/acceptors

(COOH) with structure-directing halogen bonds (C-Br) and flexible steric bulk (ethoxy

groups). Understanding its solid-state arrangement is vital for optimizing solubility and

processability during drug development.

Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (SCXRD), high purity (>99%) is required.

The following workflow ensures phase purity and optimal crystal growth.

Synthesis Pathway
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The compound is typically synthesized via the alkylation of 4-bromo-3,5-dihydroxybenzoic acid

followed by hydrolysis.

Alkylation: 4-bromo-3,5-dihydroxybenzoic acid + Ethyl Iodide (

, DMF)

Ethyl 4-bromo-3,5-diethoxybenzoate.

Hydrolysis: Ester + LiOH (THF/Water)

4-Bromo-3,5-diethoxybenzoic acid.

Crystallization Methodology
Benzoic acid derivatives often crystallize as needles or plates. The introduction of the 4-bromo

group enhances heavy-atom scattering, while the ethoxy chains add solubility in non-polar

solvents.

Method Solvent System Conditions Target Outcome

Slow Evaporation Acetone / Ethanol Room Temp (25°C)

Large blocks

(Thermodynamic

form)

Vapor Diffusion
THF (Solvent) /

Hexane (Antisolvent)
Sealed chamber, 4°C

High-quality prisms for

SCXRD

Cooling
Ethyl Acetate /

Hexane (1:3)

Reflux

Slow cool to 0°C

Bulk purification

(Microcrystalline)
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Technical Insight: The ethoxy chains increase rotational degrees of freedom compared to

methoxy analogs. Slow cooling is preferred over rapid evaporation to allow the alkyl chains to

adopt their most energetically favorable conformation (typically anti-periplanar or gauche

depending on packing forces).

Predicted Structural Motifs & Crystallographic
Analysis
When solving the structure, the crystallographer should look for specific supramolecular

synthons that define this class of compounds.

Primary Synthon: The Carboxylic Acid Dimer
Like most benzoic acids, 4-Bromo-3,5-diethoxybenzoic acid is predicted to form

centrosymmetric dimers.

Interaction: Intermolecular O-H...O hydrogen bonds.

Graph Set Notation:

Geometry: The carboxyl groups face each other, forming an eight-membered ring. This

creates a planar "ribbon" or discrete dimer unit that serves as the primary building block of

the lattice.

Secondary Synthon: Halogen Bonding
The 4-Bromo substituent is not crystallographically innocent. It possesses a "sigma-hole"—a

region of positive electrostatic potential on the extension of the C-Br bond.

Type II Halogen Bond: Expect C-Br...O (carbonyl) or C-Br...

interactions.
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Geometry: The C-Br...X angle is typically near

.

Impact: This interaction often directs the packing of the dimers into 1D chains or 2D sheets,

distinguishing the structure from non-halogenated analogs.

Tertiary Features: Alkoxy Conformation
Unlike 3,5-dimethoxybenzoic acid (where methyl groups often lie in the aromatic plane), the

ethyl groups in the 3,5-diethoxy derivative will likely twist out of plane to minimize steric clash

with the bromine atom and maximize van der Waals packing.

Observation: Look for disorder in the terminal methyl carbons (

) of the ethoxy chains during refinement.

Characterization Workflow
This protocol ensures data integrity and successful structure solution.[1]

Single Crystal X-Ray Diffraction (SCXRD)
Source: Mo-K

(

Å) is preferred over Cu-K

due to the high absorption coefficient of Bromine.

Temperature: Collect at 100 K to reduce thermal motion of the flexible ethoxy chains.

Space Group Determination: Expect Centrosymmetric space groups such as

(Monoclinic) or

(Triclinic), which accommodate the inversion symmetry of the carboxylic acid dimer.

Structure Solution Strategy
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Indexing: Isolate the unit cell. Check for twinning if crystals grew as clustered plates.

Phasing: Use Intrinsic Phasing (SHELXT) or Direct Methods. The Bromine atom will be the

heaviest peak and easily located.

Refinement:

Refine Br and O anisotropically first.

Locate H-atoms on the carboxylic acid from the difference Fourier map (critical for

confirming the dimer).

Alert: If ethoxy chains show high thermal ellipsoids, apply rigid bond restraints (RIGU) or

check for rotational disorder.

Visualization of Structural Logic
The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular

synthesis to supramolecular organization.
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Synthesis & Isolation

Crystallographic Forces

4-Bromo-3,5-dihydroxybenzoic acid

Alkylation (EtI, K2CO3)

Ethyl 4-bromo-3,5-diethoxybenzoate

Hydrolysis (LiOH)

4-Bromo-3,5-diethoxybenzoic acid

Primary Synthon:
Carboxylic Acid Dimer R2,2(8)

 H-Bonding

Secondary Synthon:
Br...O / Br...Br Halogen Bond

 Sigma-Hole

Tertiary Factor:
Ethoxy Chain Interdigitation

 Sterics

Final Crystal Lattice
(Likely P2(1)/c)

Click to download full resolution via product page

Caption: Hierarchical assembly from chemical synthesis to supramolecular crystal lattice

construction.
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Analytical Data Summary (Expected)
For validation, the synthesized material should conform to these parameters before SCXRD

analysis.

Parameter Technique
Expected Value /
Observation

Melting Point DSC / Capillary

Sharp endotherm (Range:

180–210°C, typical for benzoic

acids)

Proton NMR
H NMR (DMSO-

)

13.0 (br s, 1H, COOH),

4.1 (q, 4H,

),

1.3 (t, 6H,

)

Mass Spec LC-MS (ESI-)
287/289 [M-H]

(1:1 Isotopic pattern for Br)

IR Spectrum FTIR (ATR)

: ~1680 cm

(Dimer stretch),

: 2500–3300 cm

(Broad)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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